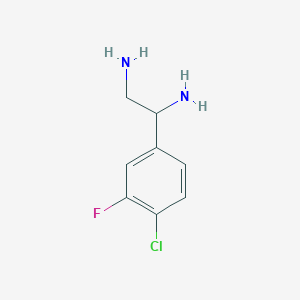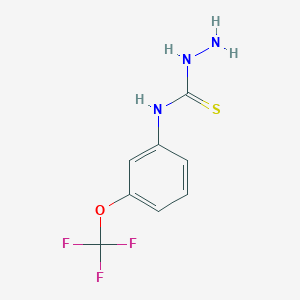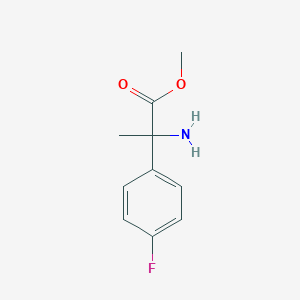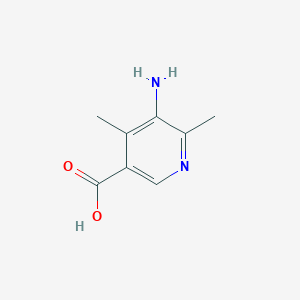
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cloro-3-fluorofenil)etano-1,2-diamina es un compuesto orgánico con la fórmula molecular C8H10ClFN2. Este compuesto se caracteriza por la presencia de un sustituyente cloro y flúor en el anillo fenilo, lo que lo convierte en un intermedio valioso en diversas síntesis químicas y aplicaciones.
Métodos De Preparación
La síntesis de 1-(4-Cloro-3-fluorofenil)etano-1,2-diamina típicamente implica la reacción de 4-cloro-3-fluoroanilina con etilendiamina en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador y solvente adecuados, a menudo a temperaturas elevadas para asegurar una conversión completa. Los métodos de producción industrial pueden incluir reactores de flujo continuo para optimizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1-(4-Cloro-3-fluorofenil)etano-1,2-diamina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar derivados nitro correspondientes utilizando agentes oxidantes como permanganato de potasio.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas utilizando reactivos como hidruro de aluminio y litio.
Sustitución: Los grupos cloro y flúor en el anillo fenilo pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica. Los reactivos comunes incluyen metóxido de sodio o terc-butóxido de potasio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos nitro, mientras que la sustitución puede introducir varios grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
1-(4-Cloro-3-fluorofenil)etano-1,2-diamina tiene varias aplicaciones de investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de las interacciones enzimáticas y como bloque de construcción para moléculas bioactivas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Cloro-3-fluorofenil)etano-1,2-diamina implica su interacción con objetivos moleculares como enzimas y receptores. Los sustituyentes cloro y flúor en el anillo fenilo influyen en su afinidad de unión y especificidad. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
1-(4-Cloro-3-fluorofenil)etano-1,2-diamina puede compararse con compuestos similares como:
1-(4-Cloro-2-fluorofenil)etano-1,2-diamina: Este compuesto tiene una estructura similar pero con el sustituyente flúor en una posición diferente, lo que afecta su reactividad y aplicaciones.
1-(4-Cloro-3-metilfenil)etano-1,2-diamina:
1-(4-Bromo-3-fluorofenil)etano-1,2-diamina: El sustituyente bromo introduce patrones de reactividad diferentes en comparación con el grupo cloro.
Estas comparaciones resaltan las propiedades únicas de 1-(4-Cloro-3-fluorofenil)etano-1,2-diamina, lo que lo convierte en un compuesto valioso en varios campos de investigación e industria.
Propiedades
Fórmula molecular |
C8H10ClFN2 |
|---|---|
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |
Clave InChI |
GAOJCSQSPWZESZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CN)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)



![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)


![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)



